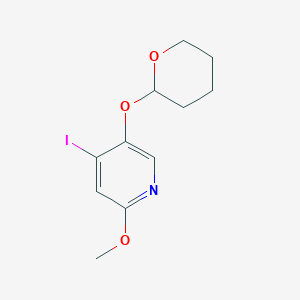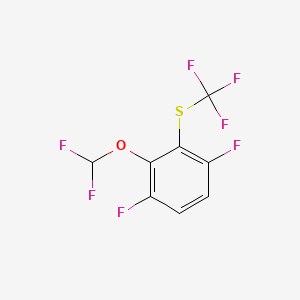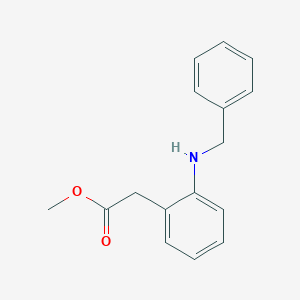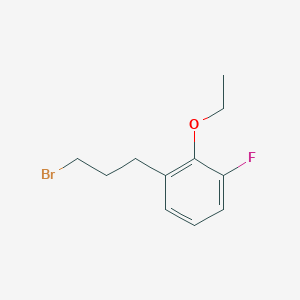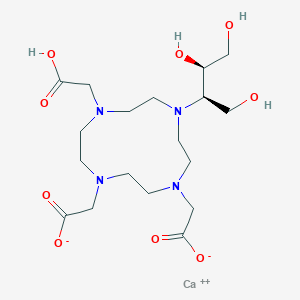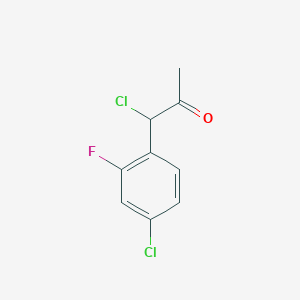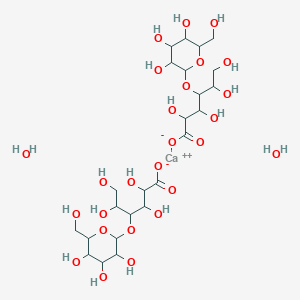
Lactobionic acid (calcium dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium lactobionate is a calcium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose. It is known for its high solubility in water and its use in various industrial and medical applications. The compound is often used as a stabilizer, chelator, and moisturizer in different formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate . Another method involves the electrolytic oxidation of lactose in the presence of calcium carbonate and calcium bromide .
Industrial Production Methods
Industrial production of calcium lactobionate often involves fermentation processes using specific bacterial strains such as Pseudomonas taetrolens. The fermentation process is optimized by controlling pH and temperature to maximize the yield of lactobionic acid, which is then converted to calcium lactobionate .
Chemical Reactions Analysis
Types of Reactions
Calcium lactobionate primarily undergoes oxidation reactions. The oxidation of lactose to lactobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Oxidizing Agents: Bromine water, molecular oxygen
Catalysts: Calcium carbonate, calcium bromide
Conditions: Aqueous solutions, controlled pH, and temperature
Major Products
The major product of the oxidation of lactose is lactobionic acid, which is then neutralized to form calcium lactobionate .
Scientific Research Applications
Calcium lactobionate has a wide range of applications in scientific research:
Mechanism of Action
Calcium lactobionate exerts its effects primarily through its ability to chelate calcium ions and stabilize various formulations. It maintains cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and muscle contraction . The compound also plays a role in bone formation and blood coagulation .
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium glubionate
Uniqueness
Calcium lactobionate is unique due to its high solubility in water and its ability to act as a chelator and stabilizer in various formulations. Unlike calcium gluconate and calcium lactate, calcium lactobionate is particularly effective in stabilizing certain pharmaceutical formulations and is widely used in organ preservation solutions .
Properties
Molecular Formula |
C24H46CaO26 |
|---|---|
Molecular Weight |
790.7 g/mol |
IUPAC Name |
calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate |
InChI |
InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2 |
InChI Key |
FALNADDKNDADFQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


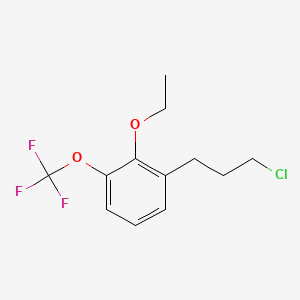
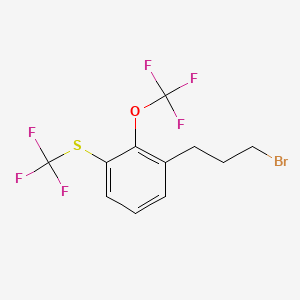
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)

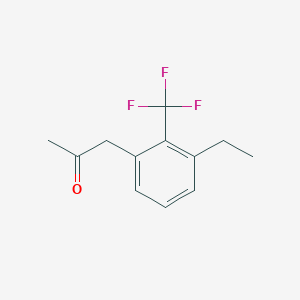
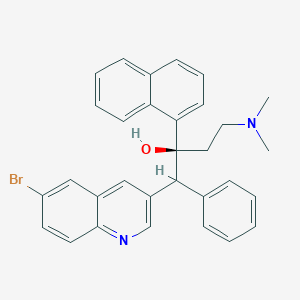
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
